Biocatalytic Space-Time Yield: 3.03-Fold Higher Productivity for (S)-Enantiomer Versus (R)-Enantiomer in Preparative Synthesis
In a direct preparative-scale biocatalytic comparison using enantiocomplementary imine reductases, the (S)-enantiomer of N-cyclopropylpiperidin-3-amine (produced by IRED9 from Streptomyces viridochromogenes) achieved a space-time yield (STY) of 142.7 g·L⁻¹·d⁻¹, compared to only 47.1 g·L⁻¹·d⁻¹ for the (R)-enantiomer (produced by IRED11 from Micromonospora echinaurantiaca). This represents a 3.03-fold productivity advantage for the (S)-configuration [1]. Both reactions employed N-Boc-3-piperidone and cyclopropylamine as substrates, with the (S)-enantiomer obtained at >99% enantiomeric excess (ee) and 98% isolated yield, while the (R)-enantiomer was obtained at >99% ee and 98% yield but at substantially lower throughput [1].
| Evidence Dimension | Biocatalytic space-time yield (STY) for preparative-scale chiral amine production |
|---|---|
| Target Compound Data | 142.7 g·L⁻¹·d⁻¹ (S-enantiomer, IRED9) |
| Comparator Or Baseline | (R)-enantiomer: 47.1 g·L⁻¹·d⁻¹ (IRED11) |
| Quantified Difference | 3.03-fold higher STY for (S)-enantiomer (Δ = +95.6 g·L⁻¹·d⁻¹) |
| Conditions | Preparative-scale reductive amination of N-Boc-3-piperidone with cyclopropylamine; IRED9 at pH 8.0, 45 °C; IRED11 at pH 8.0, 50 °C; both at >99% ee and 98% yield |
Why This Matters
The 3-fold higher space-time yield for the (S)-enantiomer translates directly to lower manufacturing costs, shorter production cycles, and more favorable economics for procurement of kilogram-scale quantities in pharmaceutical development programs targeting MAO-B or related (S)-configured piperidinamine applications.
- [1] Zhang W, Zheng X, Hu Y, Ni Y, Xu GC. Structure-guided mining of stereoselective reductive aminases for biocatalytic stereodivergent synthesis of chiral piperidinamine and derivatives. Journal of Biotechnology, 2025, 399, 28–37. DOI: 10.1016/j.jbiotec.2025.01.004. PMID: 39814204. View Source
